molecular formula C19H18ClN3O5S B1684504 利伐沙班 CAS No. 366789-02-8

利伐沙班

货号 B1684504
CAS 编号: 366789-02-8
分子量: 435.9 g/mol
InChI 键: KGFYHTZWPPHNLQ-AWEZNQCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rivaroxaban is an oral anticoagulant that is the first available orally active direct inhibitor of factor Xa . It is used to treat and prevent deep venous thrombosis (DVT), a condition in which harmful blood clots form in the blood vessels of the legs .


Synthesis Analysis

An efficient synthesis of Rivaroxaban has been accomplished, which delivers a short synthetic sequence containing five successive reactions from 4-morpholinoaniline and (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione with an overall yield of 44% . This synthesis is concise, environmentally benign, and cost-effective .


Molecular Structure Analysis

Rivaroxaban is a small molecule that reversibly inhibits both free and clot-bound factor Xa . The major analytical methodology for the determination of Rivaroxaban is reverse-phase HPLC coupled with UV detection and LC-MS/MS .


Chemical Reactions Analysis

The major analytical methodology for the determination of Rivaroxaban is reverse-phase HPLC coupled with UV detection and LC-MS/MS . This technique is particularly beneficial to detect and analyze Rivaroxaban in plasma samples .


Physical And Chemical Properties Analysis

Rivaroxaban has certain chemical and physical properties that allow it to be extracted and analyzed by employing different analytical strategies .

科学研究应用

Cardiovascular Disease

  • Scientific Field : Cardiovascular Medicine
  • Application Summary : Rivaroxaban is used in combination therapy with low-dose for patients with cardiovascular disease . Specifically, it is used for patients with coronary artery disease (CAD) and/or peripheral artery disease (PAD) who are taking antiplatelets .
  • Methods of Application : A systematic review and meta-analysis of randomized controlled trials (RCTs) was performed to evaluate the effectiveness and safety of low-dose-rivaroxaban 2.5 mg twice daily (LDR) in these patients .

Deep Vein Thrombosis and Pulmonary Embolism

  • Scientific Field : Hematology
  • Application Summary : Rivaroxaban is a direct factor Xa inhibitor used for the treatment of deep vein thrombosis (DVT, a blood clot in the leg) and pulmonary embolism (PE, a blood clot in the lung) and to prevent blood clots in atrial fibrillation following hip or knee surgery .
  • Methods of Application : Eutectics of Rivaroxaban with various coformers were prepared and analyzed using various techniques to improve its solubility .
  • Results : The study found that coformers showed significant enhancement in the solubility of Rivaroxaban . The powder dissolution rate of the eutectics showed considerable enhancement compared to that of Rivaroxaban .

Non-Valvular Atrial Fibrillation in End-Stage Kidney Disease

  • Scientific Field : Nephrology
  • Application Summary : Rivaroxaban is used in patients with non-valvular atrial fibrillation and end-stage kidney disease .
  • Methods of Application : The specific methods of application or experimental procedures for this application are not provided in the available data .
  • Results : The specific results or outcomes obtained for this application are not provided in the available data .

Non-Valvular Atrial Fibrillation and End-Stage Kidney Disease

  • Scientific Field : Nephrology
  • Application Summary : Rivaroxaban is used in patients with non-valvular atrial fibrillation and end-stage kidney disease . The number of patients with non-valvular atrial fibrillation (NVAF) complicated by end-stage renal disease (ESKD) is increasing .
  • Methods of Application : A systematic review and meta-analysis searched the databases of PubMed, Embase, the Cochrane Library, CNKI, CBM, and Google Scholar for relevant studies .
  • Results : A meta-analysis demonstrated that mix-dose rivaroxaban caused no statistical discrepancy in the occurrence of thrombotic and bleeding events when compared to the control group .

Atrial Fibrillation and Diabetes

  • Scientific Field : Endocrinology
  • Application Summary : Rivaroxaban is used in patients with atrial fibrillation and diabetes .
  • Methods of Application : A meta-analysis was conducted to compare the efficacy and safety of rivaroxaban with warfarin in patients with atrial fibrillation (AF) and diabetes mellitus .
  • Results : Rivaroxaban could significantly reduce stroke, ischemic stroke, stroke or systemic embolism, myocardial infarction, and major adverse cardiac events in patients with AF and diabetes . Moreover, rivaroxaban was associated with a lower risk of major bleeding, intracranial hemorrhage, and major gastrointestinal bleeding .

Coronary Artery Disease and/or Peripheral Artery Disease

  • Scientific Field : Cardiovascular Medicine
  • Application Summary : Rivaroxaban is used in patients with coronary artery disease (CAD) and/or peripheral artery disease (PAD) taking antiplatelets .
  • Methods of Application : A systematic review and meta-analysis of randomized controlled trials (RCTs) was performed .
  • Results : The study found that low-dose-rivaroxaban 2.5 mg twice daily (LDR) in association with either any antiplatelet drug or aspirin (ASA) alone reduced the risk of cardiovascular events (CVEs) and ischemic stroke .

Non-Valvular Atrial Fibrillation and End-Stage Kidney Disease

  • Scientific Field : Nephrology
  • Application Summary : Rivaroxaban is used in patients with non-valvular atrial fibrillation and end-stage kidney disease . The number of patients with non-valvular atrial fibrillation (NVAF) complicated by end-stage renal disease (ESKD) is increasing .
  • Methods of Application : A systematic review and meta-analysis searched the databases of PubMed, Embase, the Cochrane Library, CNKI, CBM, and Google Scholar for relevant studies .
  • Results : A meta-analysis demonstrated that mix-dose rivaroxaban caused no statistical discrepancy in the occurrence of thrombotic and bleeding events when compared to the control group .

Atrial Fibrillation and Diabetes

  • Scientific Field : Endocrinology
  • Application Summary : Rivaroxaban is used in patients with atrial fibrillation and diabetes .
  • Methods of Application : A meta-analysis was conducted to compare the efficacy and safety of rivaroxaban with warfarin in patients with atrial fibrillation (AF) and diabetes mellitus .
  • Results : Rivaroxaban could significantly reduce stroke, ischemic stroke, stroke or systemic embolism, myocardial infarction, and major adverse cardiac events in patients with AF and diabetes . Moreover, rivaroxaban was associated with a lower risk of major bleeding, intracranial hemorrhage, and major gastrointestinal bleeding .

Coronary Artery Disease and/or Peripheral Artery Disease

  • Scientific Field : Cardiovascular Medicine
  • Application Summary : Rivaroxaban is used in patients with coronary artery disease (CAD) and/or peripheral artery disease (PAD) taking antiplatelets .
  • Methods of Application : A systematic review and meta-analysis of randomized controlled trials (RCTs) was performed .
  • Results : The study found that low-dose-rivaroxaban 2.5 mg twice daily (LDR) in association with either any antiplatelet drug or aspirin (ASA) alone reduced the risk of cardiovascular events (CVEs) and ischemic stroke .

安全和危害

Rivaroxaban can cause you to bleed more easily. Call your doctor at once if you have signs of bleeding such as bruising or bleeding that will not stop . It may also cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

属性

IUPAC Name

5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFYHTZWPPHNLQ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057723
Record name Rivaroxaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble in organic solvents (e.g. acetone, polyethylene glycol 400) and is pratically insoluble in water and aqueous media
Record name Rivaroxaban
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8149
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Rivaroxaban competitively inhibits free and clot bound factor Xa. Factor Xa is needed to activate prothrombin (factor II) to thrombin (factor IIa). Thrombin is a serine protease that is required to activate fibrinogen to fibrin, which is the loose meshwork that completes the clotting process. Since one molecule of factor Xa can generate more than 1000 molecules of thrombin, selective inhibitors of factor Xa are profoundly useful in terminating the amplification of thrombin generation. The action of rivaroxaban is irreversible., Rivaroxaban, an oral, direct activated factor X (Xa) inhibitor, is an anticoagulant. Factor Xa plays a central role in the blood coagulation cascade by serving as the convergence point for the intrinsic and extrinsic pathways; inhibition of coagulation factor Xa by rivaroxaban prevents conversion of prothrombin to thrombin and subsequent thrombus formation. Rivaroxaban inhibits both free and prothrombinase-bound factor Xa. Unlike fondaparinux, heparin, and the low molecular weight heparins, rivaroxaban binds directly to the active site of factor Xa without the need for a cofactor (e.g., antithrombin III). Rivaroxaban inhibits factor Xa with more than 100,000-fold greater selectivity than other biologically important serine proteases (e.g., thrombin, trypsin, plasmin, factor VIIa, factor IXa, urokinase, activated protein C)., Xarelto is an orally bioavailable factor Xa inhibitor that selectively blocks the active site of factor Xa and does not require a cofactor (such as Anti-thrombin III) for activity. Activation of factor X to factor Xa (FXa) via the intrinsic and extrinsic pathways plays a central role in the cascade of blood coagulation.
Record name Rivaroxaban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06228
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rivaroxaban
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8149
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Rivaroxaban

Color/Form

White to yellowish powder

CAS RN

366789-02-8
Record name Rivaroxaban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366789-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rivaroxaban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06228
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rivaroxaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-N-{[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIVAROXABAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NDF7JZ4M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Rivaroxaban
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8149
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rivaroxaban
Reactant of Route 2
Reactant of Route 2
Rivaroxaban
Reactant of Route 3
Reactant of Route 3
Rivaroxaban
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Rivaroxaban
Reactant of Route 5
Rivaroxaban
Reactant of Route 6
Reactant of Route 6
Rivaroxaban

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。